molecular formula C7H11N3O B12825531 N-Propyl-1H-imidazole-4-carboxamide CAS No. 91736-11-7

N-Propyl-1H-imidazole-4-carboxamide

Cat. No.: B12825531
CAS No.: 91736-11-7
M. Wt: 153.18 g/mol
InChI Key: JGQMXDQYGAMVJP-UHFFFAOYSA-N
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Description

N-Propyl-1H-imidazole-4-carboxamide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a propyl group attached to the nitrogen atom at the first position and a carboxamide group at the fourth position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-1H-imidazole-4-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the imidazole nitrogen. This can be achieved using propyl halides (e.g., propyl bromide) in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

N-Propyl-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Propyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxamide group may enhance binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1H-imidazole-4-carboxamide: Similar structure but with a methyl group instead of a propyl group.

    N-Ethyl-1H-imidazole-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

    N-Butyl-1H-imidazole-4-carboxamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

N-Propyl-1H-imidazole-4-carboxamide is unique due to the specific length and properties of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may provide an optimal balance between hydrophobicity and steric effects, enhancing its interaction with molecular targets compared to shorter or longer alkyl chains.

Properties

CAS No.

91736-11-7

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-propyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C7H11N3O/c1-2-3-9-7(11)6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11)

InChI Key

JGQMXDQYGAMVJP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=CN1

Origin of Product

United States

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